molecular formula C20H25N3O3 B7141142 N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide

Cat. No.: B7141142
M. Wt: 355.4 g/mol
InChI Key: KOJZORIZCGQESE-UHFFFAOYSA-N
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Description

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenylpropanoyl group

Properties

IUPAC Name

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)17-12-18(26-22-17)20(25)21-16-10-11-23(13-16)19(24)9-8-15-6-4-3-5-7-15/h3-7,12,14,16H,8-11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJZORIZCGQESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NC2CCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the oxazole ring and the phenylpropanoyl group. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the oxazole ring. The phenylpropanoyl group can be added through acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and oxazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The phenylpropanoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.

    Pyrrolidin-2,5-dione: Contains two carbonyl groups and is used in various chemical reactions.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-3-propan-2-yl-1,2-oxazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine and oxazole rings, along with the phenylpropanoyl group, makes it a versatile compound for various applications.

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